molecular formula C21H23ClN6 B10925704 1-(3-chloro-4-methylphenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazole

1-(3-chloro-4-methylphenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazole

Cat. No.: B10925704
M. Wt: 394.9 g/mol
InChI Key: PYASAARHSLOQCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chloro-4-methylphenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazole is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of multiple pyrazole rings and a chlorinated phenyl group in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-methylphenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazole can be achieved through a multi-step process involving the following key steps:

    Formation of the pyrazole rings: The pyrazole rings can be synthesized via the condensation of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Coupling with the chlorinated phenyl group: The chlorinated phenyl group can be introduced through a nucleophilic aromatic substitution reaction, where the pyrazole

Properties

Molecular Formula

C21H23ClN6

Molecular Weight

394.9 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazole

InChI

InChI=1S/C21H23ClN6/c1-12-7-8-16(9-19(12)22)28-21(18-11-24-27(6)15(18)4)13(2)20(25-28)17-10-23-26(5)14(17)3/h7-11H,1-6H3

InChI Key

PYASAARHSLOQCA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(C(=N2)C3=C(N(N=C3)C)C)C)C4=C(N(N=C4)C)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.